Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate
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Overview
Description
Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate: is a synthetic organic compound known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound features a tert-butyl group, a carbamate moiety, and a hydroxyethyl group, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl carbamate, (S)-2-hydroxyethylamine, and N-methoxy-N-methylcarbamoyl chloride.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The carbamate moiety can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, thiols, amines.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
This compound is used in the study of enzyme mechanisms and protein modifications. Its carbamate group can interact with active sites of enzymes, providing insights into enzyme inhibition and activity.
Medicine
In medicinal chemistry, this compound is explored for its potential as a prodrug. The hydroxyethyl group can be modified to enhance drug solubility and bioavailability, making it a candidate for drug development.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate involves its interaction with biological molecules. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in studying enzyme kinetics and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-aminoethylcarbamate
- Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-methoxyethylcarbamate
Uniqueness
Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful in synthetic applications where controlled reactivity is required.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
Biological Activity
Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate, with the CAS number 122709-20-0, is a carbamate derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C10H20N2O5
- Molecular Weight : 248.28 g/mol
- Synonyms : N-Boc-L-serine N'-Methoxy-N'-Methylamide; Tert-butyl (S)-(3-hydroxy-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate.
The compound features a tert-butyl group and a hydroxyethyl moiety, which contribute to its solubility and biological activity. The presence of the methoxy and methyl groups on the carbamate nitrogen is crucial for its interaction with biological targets.
- Enzyme Inhibition : this compound exhibits inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive function or leading to toxicity in excessive amounts .
- Antiproliferative Activity : Research has shown that derivatives of this compound can exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain structural modifications have resulted in compounds with IC50 values as low as 1.2 µM against the MCF-7 breast cancer cell line, indicating strong potential for anticancer therapies .
- Antioxidative Properties : The compound has been evaluated for its antioxidative capacity using several assays. Compounds derived from similar structures have demonstrated the ability to scavenge free radicals and protect cells from oxidative stress, which is a contributing factor in many diseases including cancer .
Anticancer Studies
A significant study focused on the synthesis of novel derivatives based on the core structure of this compound. These derivatives were tested for their antiproliferative activity against multiple cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Derivative 10 | MCF-7 | 1.2 |
Derivative 11 | HCT116 | 3.7 |
Derivative 12 | HEK 293 | 5.3 |
The results indicated that modifications to the methoxy and hydroxy groups significantly influenced biological activity, suggesting that further structural optimization could enhance efficacy .
Neuroprotective Studies
In another investigation, compounds similar to this compound were assessed for their neuroprotective effects against AChE inhibition. The findings suggested that these compounds could potentially mitigate neurodegenerative conditions by maintaining higher acetylcholine levels in synaptic clefts .
Safety Profile
The safety profile of this compound indicates moderate toxicity under certain conditions:
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes) .
Properties
IUPAC Name |
tert-butyl N-[(2S)-3-hydroxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O5/c1-10(2,3)17-9(15)11-7(6-13)8(14)12(4)16-5/h7,13H,6H2,1-5H3,(H,11,15)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHNFMPUFGYKTR-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)N(C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C(=O)N(C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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